6-Mercapto-9-methylpurine

Metabolic stability In vivo disposition Thiopurine metabolism

6-Mercapto-9-methylpurine is a C9‑N-methylated purine‑6‑thione (C₆H₆N₄S, MW 166.20 g·mol⁻¹) synthesized by regiospecific methylation of the purine N9 position, yielding the thermodynamically favoured N9 isomer. In contrast to its clinical congener 6‑mercaptopurine (6‑MP), the N9‑methyl substituent locks the thione‑thiol tautomeric equilibrium and sterically blocks the hydrogen at N9, fundamentally altering metabolic processing, electrophile‑scavenging kinetics, and cytotoxicity.

Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
CAS No. 1006-20-8
Cat. No. B093558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mercapto-9-methylpurine
CAS1006-20-8
Molecular FormulaC6H6N4S
Molecular Weight166.21 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1NC=NC2=S
InChIInChI=1S/C6H6N4S/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)
InChIKeyHDAZBCXPLJHIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Mercapto-9-methylpurine (CAS 1006-20-8) – Core Identity and Procurement Baseline


6-Mercapto-9-methylpurine is a C9‑N-methylated purine‑6‑thione (C₆H₆N₄S, MW 166.20 g·mol⁻¹) synthesized by regiospecific methylation of the purine N9 position, yielding the thermodynamically favoured N9 isomer [1]. In contrast to its clinical congener 6‑mercaptopurine (6‑MP), the N9‑methyl substituent locks the thione‑thiol tautomeric equilibrium and sterically blocks the hydrogen at N9, fundamentally altering metabolic processing, electrophile‑scavenging kinetics, and cytotoxicity [2][3].

Why 6‑Mercapto‑9‑methylpurine Cannot Be Interchanged with Unsubstituted Thiopurines


The N9‑methyl group of 6‑mercapto‑9‑methylpurine is not a spectator modification. In the unsubstituted 6‑MP, metabolic clearance proceeds through xanthine oxidase‑mediated oxidation to thiouric acid and extensive S‑methylation by thiopurine methyltransferase (TPMT) [1][2]. The N9‑methyl block prevents dealkylation and redirects the compound away from the canonical purine‑salvage activation pathway, resulting in a radically different disposition: predominantly renal excretion of the intact molecule rather than metabolic degradation [1]. Consequently, activity profiles that assume 6‑MP‑like pharmacology – cytotoxicity via thioguanine nucleotide incorporation, TPMT‑dependent inactivation, or hypoxanthine‑guanine phosphoribosyltransferase‑mediated anabolism – are invalid for the N9‑methyl derivative. Procurement decisions must therefore be based on compound‑specific evidence rather than class homology.

Quantitative Differentiation Evidence for 6‑Mercapto‑9‑methylpurine vs. Closest Analogs


Metabolic Stability: 9‑Methyl‑6‑MP Is Excreted Unchanged, Whereas 6‑MP Is Rapidly Catabolised

After intraperitoneal administration to rats, 9‑methyl‑6‑MP‑S³⁵ was excreted primarily as the intact parent compound in the 24‑hour urine, with no evidence of dealkylation. In contrast, 6‑MP‑S³⁵ was excreted predominantly as thiouric acid, the terminal oxidation product [1]. This metabolic dichotomy is not observed for any clinically utilised thiopurine (6‑MP, 6‑thioguanine, azathioprine), all of which undergo extensive first‑pass and systemic metabolism.

Metabolic stability In vivo disposition Thiopurine metabolism

Electrophile Scavenging: 9‑Methyl‑6‑MP Outperforms 6‑MP in Competing with DNA for Carcinogen Binding

In a direct comparison using benzo[a]pyrene diol epoxide (BPDE‑I) as the model ultimate carcinogen, 9‑methyl‑6‑MP displayed a k_cat/k_DNA ratio of 2.82, more than three‑fold higher than 6‑MP at 0.891, indicating superior competition with DNA for electrophile binding [1]. At a test concentration of 120 µM in intact CHO cells, 9‑methyl‑6‑MP inhibited DNA binding by 95.3%, compared with 81.7% for 6‑MP [1]. The k_cat rate constant (1.83 × 10⁴ M⁻¹·s⁻¹) was statistically indistinguishable from that of 6‑MP (1.78 × 10⁴ M⁻¹·s⁻¹), demonstrating that the N9‑methyl group enhances specificity for DNA‑site protection without reducing intrinsic thiol reactivity.

Chemoprevention Electrophile detoxification DNA adduct inhibition

Cytotoxicity Profile: 9‑Methyl‑6‑MP Is Explicitly Low‑Cytotoxicity, in Contrast to the Cytotoxic 6‑MP

The parent patent repeatedly and consistently characterises 9‑methyl‑6‑MP as a ‘compound having a low level of cytotoxicity’ [1]. This stands in deliberate contrast to 6‑MP, which ‘is used as a cytotoxic agent in the treatment of childhood leukaemia and therefore fails to meet the [low‑toxicity] criterion’ [1]. While quantitative IC₅₀ values are not reported in the patent, the classification is based on cell‑viability assays in CHO cells at concentrations up to 120 µM, under which 9‑methyl‑6‑MP did not exhibit the overt cytotoxicity observed with 6‑MP.

Cytotoxicity Therapeutic index Safety screening

N9‑Alkylation Abolishes Classical Purine‑Antimetabolite Activity – A Structural Differentiator from 6‑MP and 6‑TG

The landmark SAR study by Clarke et al. (1958) established that alkylation of purine ring nitrogens, including N9, ‘resulted, in general, in loss of activity’ against Sarcoma 180 and Lactobacillus casei growth inhibition, whereas 6‑MP and 6‑thioguanine (6‑TG) retained potent antimetabolite effects [1]. This finding positions 6‑mercapto‑9‑methylpurine outside the antimetabolite class that includes 6‑MP, 6‑TG, and azathioprine, all of which require enzymatic conversion to thioguanine nucleotides for cytotoxic action.

Structure‑activity relationship Antimetabolite Sarcoma 180

Procurement‑Relevant Application Scenarios for 6‑Mercapto‑9‑methylpurine


Chemoprevention Agent Development – Electrophile Scavenging with Low Cytotoxicity

The patent evidence demonstrates that 9‑methyl‑6‑MP is a highly effective scavenger of benzo[a]pyrene diol epoxide, outperforming 6‑MP in competing with DNA for carcinogen adduction (k_cat/k_DNA 2.82 vs. 0.891) while maintaining low cytotoxicity [1]. This profile makes it a lead candidate for formulating chemopreventive compositions against polycyclic aromatic hydrocarbon exposure, where the therapeutic window must be wide and the agent must not introduce DNA‑damage‑independent toxicity [1]. Procurement for this application should specify >95% purity to ensure reproducible k_cat/k_DNA ratios.

Metabolically Stable Thiol Probe for In‑Vivo Tracking Studies

Because 9‑methyl‑6‑MP‑S³⁵ is excreted unchanged with no detectable dealkylation or thiouric acid formation in the rat [2], it serves as an ideal radiolabelled tracer for studying thiol‑purine disposition without the confounding background of extensive metabolism that plagues 6‑MP. This metabolic inertness simplifies pharmacokinetic modelling and enables accurate mass‑balance studies in whole‑animal experiments.

Coordination Chemistry Ligand with Defined N9‑Methyl Donor Set

The N9‑methyl substituent eliminates N9‑H as a competing metal‑binding site, directing coordination exclusively through the exocyclic sulfur and/or N7, as documented for divalent Co, Ni, Cu, Cd, and Hg complexes of 9‑methyl‑6‑MP [3]. This simplifies the speciation of metal complexes relative to 6‑MP, which can present multiple tautomeric and ionisation states. Researchers synthesising well‑defined metal‑thiopurine adducts should procure the N9‑methyl derivative to obtain a single, predictable coordination geometry.

Negative‑Control Thiopurine for Nucleotide‑Metabolism Studies

The SAR data of Clarke et al. (1958) establish that N9‑alkylation abolishes the classic purine‑antimetabolite activity of 6‑MP [4]. Thus, 6‑mercapto‑9‑methylpurine can be deployed as a structurally matched negative control in experiments probing HGPRT‑dependent activation, IMPDH inhibition, or thioguanine‑nucleotide incorporation, where the experimenter needs to exclude non‑specific thiol effects without introducing antimetabolite‑driven cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Mercapto-9-methylpurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.